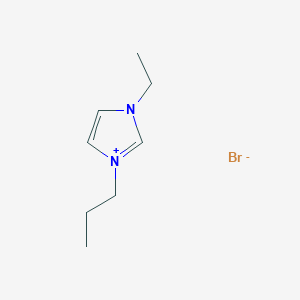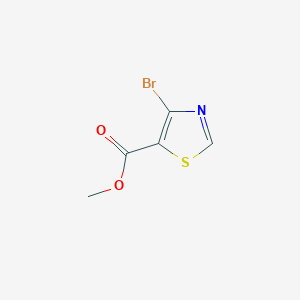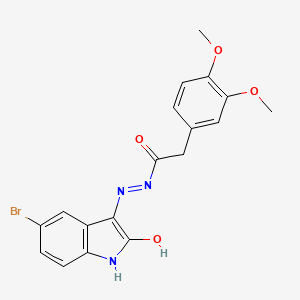
H-L-Lys(Lactoyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. In general, lysine can participate in a variety of chemical reactions, including peptide bond formation and various enzymatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-L-Lys(Lactoyl)-OH” would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Applications De Recherche Scientifique
Polymerization Initiator
H-L-Lys(Lactoyl)-OH could potentially be used as an initiator in the polymerization of alpha-amino acid N-carboxyanhydrides. This process can produce polypeptides with variable average lengths, ranging from 19-mer to 405-mer, and narrow dispersities .
Photosensitive Polypeptide Synthesis
This compound could be used in the synthesis of photosensitive polypeptides. These polypeptides can exhibit multiple self-assembly behaviors and can be used to create photo/pH- thermo-sensitive hydrogels .
Biochemical, Structural, and Computational Analysis
H-L-Lys(Lactoyl)-OH could be used in biochemical, structural, and computational analyses. For example, it could be used in the study of the reaction mechanism of ancestral L-Lys α-Oxidase from Caulobacter species .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-6-(2-hydroxypropanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFTZQHBUQYHFH-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Lactoyl)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)





